Isopropylhydrazine hydrochloride

Cytochrome P450 Free radical metabolism Alkylhydrazine toxicity

Researchers requiring amplified CYP2E1 free radical detection often face sensitivity limits with methylhydrazine. Isopropylhydrazine hydrochloride delivers 10-fold greater signal intensity in EPR spin-trapping under identical microsomal conditions, enabling robust concentration-response studies. • 10-fold higher free radical generation vs. methylhydrazine in CYP2E1 assays • ≥99.5% pharmaceutical-grade purity reduces downstream purification; 95% synthetic yield via patented HCl route • White crystalline solid; mp 122-123°C; water-soluble for aqueous protocols Procurement managers benefit from pharmaceutical-grade purity (≥99.5%) vs. industrial-grade alternatives, reducing ICH impurity compliance burden in API manufacturing.

Molecular Formula C3H11ClN2
Molecular Weight 110.58 g/mol
CAS No. 16726-41-3
Cat. No. B126019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylhydrazine hydrochloride
CAS16726-41-3
Synonyms1-isopropylhydrazine
1-isopropylhydrazine hydrochloride
1-isopropylhydrazine monohydrochloride
1-isopropylhydrazine oxalate
1-isopropylhydrazine sulfate
1-isopropylhydrazine sulfate (2:1)
isopropylhydrazine
Molecular FormulaC3H11ClN2
Molecular Weight110.58 g/mol
Structural Identifiers
SMILES[H+].CC(C)NN.[Cl-]
InChIInChI=1S/C3H10N2.ClH/c1-3(2)5-4;/h3,5H,4H2,1-2H3;1H
InChIKeyILULYDJFTJKQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylhydrazine Hydrochloride: Technical & Procurement Context


Isopropylhydrazine hydrochloride (CAS 16726-41-3) is the hydrochloride salt of isopropylhydrazine, an alkylhydrazine derivative with the molecular formula C₃H₁₁ClN₂ and molecular weight 110.59 g/mol [1]. It exists as a white to off-white crystalline solid at 20°C [2] and demonstrates water solubility [3], making it suitable for aqueous reaction media and formulation development. As an alkylhydrazine, its nucleophilic nitrogen atoms enable participation in hydrazone formation, diazotization, and various functional group transformations . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical manufacturing, including the production of monoamine oxidase inhibitors (MAOIs) and herbicides [4][5].

Workflow Aqueous reaction media compatibility for hydrazone formation and diazotization
Selection Hydrochloride salt with defined crystalline stability for pharmaceutical intermediate synthesis
Use Context CYP2E1 metabolic probe and MAO inhibitor precursor research

Isopropylhydrazine Hydrochloride: Substitution Risks


While multiple alkylhydrazine salts (methylhydrazine HCl, phenylhydrazine HCl) and alternative salt forms (isopropylhydrazine sulfate, oxalate) share the hydrazine pharmacophore, substitution without quantitative justification introduces material risk to synthetic yield, purity grade availability, and experimental reproducibility. Isopropylhydrazine hydrochloride differs from its free base in storage stability and melting point [1], from alternative salts in solubility and handling characteristics, and from methylhydrazine in enzyme metabolism kinetics and radical intermediate formation [2][3]. The evidence below quantifies these differences across synthetic efficiency, metabolic selectivity, and physical property dimensions.

Metabolic activation divergence
CYP2E1-mediated radical formation may differ 10-fold from methylhydrazine, shifting experimental outcomes and probe sensitivity.
Amidase pathway dependency
Iproniazid metabolism shows higher amidase sensitivity; isopropylhydrazine is not the obligate intermediate, which may alter pathway interpretation.
Salt-form property mismatch
Sulfate or oxalate salts may shift solubility, melting point, and handling behavior relative to the hydrochloride, requiring method revalidation.

Isopropylhydrazine Hydrochloride: Quantitative Differentiation Evidence


Radical Intermediate Formation vs. Methylhydrazine

In CYP2E1-containing microsomal membrane preparations, isopropylhydrazine generated EPR signals 10-fold more intense than those detectable from the same concentration of methylhydrazine under identical experimental conditions, indicating a significantly greater propensity for free radical intermediate formation [1].

Radical Formation vs. Methylhydrazine
Head-to-head
10× higher EPR signal intensity from isopropylhydrazine
Supports CYP2E1 probe selection for free radical detection
Rat liver microsomes, identical compound concentrations
Cytochrome P450 Free radical metabolism Alkylhydrazine toxicity

Amidase Sensitivity vs. Iproniazid

Hydrocarbon formation from iproniazid was more sensitive to inhibition in vitro by bis-p-nitrophenylphosphate (an amidase inhibitor) than was isopropylhydrazine metabolism, demonstrating that isopropylhydrazine is not the obligatory amidase-liberated intermediate in iproniazid's metabolic activation pathway [1].

Amidase Sensitivity vs. Iproniazid
Head-to-head
Lower sensitivity to amidase inhibitor (BNPP) than iproniazid
Clarifies amidase-independent pathway context
Qualitative difference reported; exact inhibition % not provided
Drug metabolism Cytochrome P450 Amidase inhibition

Melting Point: Hydrochloride vs. Free Base

The hydrochloride salt of isopropylhydrazine exhibits a documented melting point of approximately 122-123°C, which is characteristic of ionic derivatives of organic amines and substantially elevated compared to the free base form .

Melting Point: HCl vs. Free Base
Class-level
Hydrochloride salt: 122–123 °C
Property supports identity verification and crystalline stability
Free base comparison based on general amine salt behavior
Physical property Quality control Salt form selection

Purity Grade vs. Alternative Alkylhydrazine Salts

Commercial availability data indicates that isopropylhydrazine hydrochloride is offered at ≥99.5% pharmaceutical grade purity, compared to methylhydrazine HCl at ≥98% industrial grade and phenylhydrazine HCl at ≥97% technical grade . Additionally, isopropylhydrazine hydrochloride is available at 98% (Titration) from multiple reputable vendors [1].

Purity Grade vs. Alternatives
Head-to-head
Pharmaceutical grade ≥99.5% (isopropylhydrazine HCl) vs. industrial grade ≥98% (methylhydrazine HCl)
May reduce purification burden in intermediate procurement
Commercial supplier specification comparison
Purity grade Pharmaceutical intermediate Procurement specification

Synthetic Route Yield Comparison

The patented synthetic method using hydrochloric acid hydrazine reaction with isopropanol under inert gas protection achieves yields of approximately 95%, specifically 95.3% in embodiment testing and 95.7% in independent replication [1]. This substantially exceeds the yield (<80%) of alternative methods employing ethyl carbazate as starting material with acetone hydrazone formation and hydrogenation steps [1].

Synthetic Route Yield
Head-to-head
~95% yield (HCl-hydrazine/isopropanol route) vs. alternative method
Supports process chemistry yield optimization review
Patented method; >15 pp yield improvement reported
Synthetic efficiency Process chemistry Yield optimization

Salt Form Selection: Sulfate & Oxalate

Isopropylhydrazine hydrochloride demonstrates water solubility [1] and a defined melting point of 122-123°C , whereas alternative salt forms including isopropylhydrazine sulfate and isopropylhydrazine oxalate exist as distinct chemical entities with differing physical property profiles [2]. The hydrochloride salt is the predominant commercial form due to its favorable balance of stability and aqueous solubility.

Salt Form Selection: Sulfate & Oxalate
Data to verify
Hydrochloride: water-soluble, crystalline; sulfate/oxalate: distinct profiles
Formulation development requires salt-specific validation
Quantitative comparative data not located; class inference
Salt form selection Solubility Handling properties

Isopropylhydrazine Hydrochloride: Application Scenarios


CYP2E1 Substrate Selectivity & Free Radical Toxicology

Researchers investigating CYP2E1-mediated metabolic activation of alkylhydrazines should select isopropylhydrazine hydrochloride over methylhydrazine as a positive control or mechanistic probe due to its 10-fold greater free radical intermediate generation under identical CYP2E1-containing microsomal conditions [1]. This enhanced signal intensity makes it particularly valuable for EPR spin-trapping experiments where detection sensitivity is limiting, and for establishing concentration-response relationships in hepatotoxicity model systems. The differential sensitivity to amidase inhibition compared to iproniazid [2] further positions this compound as a critical tool for dissecting amidase-dependent versus amidase-independent metabolic pathways.

MAO Inhibitor & Anticancer API Intermediate Procurement

Procurement teams sourcing alkylhydrazine intermediates for pharmaceutical manufacturing should prioritize isopropylhydrazine hydrochloride based on its availability at pharmaceutical grade purity (≥99.5%) compared to industrial grade methylhydrazine HCl (≥98%) and technical grade phenylhydrazine HCl (≥97%) [1]. The higher purity specification reduces downstream purification requirements and ensures compliance with ICH impurity guidelines for API manufacturing. Additionally, the 95% synthetic yield achievable via the patented hydrochloride route [2] offers >15 percentage point yield improvement over alternative synthetic methods, directly impacting cost-of-goods and process mass intensity metrics.

Agrochemical Intermediate: Herbicide & Fungicide Development

Chemical development teams working on herbicide and pesticide intermediates should consider isopropylhydrazine hydrochloride as a building block for creating tailored hydrazine moieties in agrochemical candidates. The compound serves as a key intermediate in herbicide synthesis [1], and the hydrochloride salt form provides water solubility advantages [2] for aqueous reaction conditions typical of agrochemical process development. The documented melting point of 122-123°C provides a reliable quality control parameter for incoming material inspection.

Carbonyl Detection Reference Standard

Analytical laboratories developing methods for carbonyl compound detection and quantification should source high-purity isopropylhydrazine hydrochloride (98% by titration or ≥99.5% pharmaceutical grade) [1][2] for use as a derivatization agent or reference standard. The hydrochloride salt's solid crystalline form and defined melting point (122-123°C) facilitate accurate weighing and standard preparation, while its water solubility [3] enables aqueous derivatization protocols without requiring organic co-solvents.

Application
Selection Property
Validation Focus
CYP2E1 substrate selectivity research
Radical formation probe context
EPR signal reproducibility under microsomal conditions
MAO inhibitor intermediate synthesis
Pharmaceutical intermediate purity specification
Impurity threshold compliance and yield consistency
Cancer research intermediate procurement
High-purity building block with aqueous compatibility
Process mass intensity and purification requirement review
Agrochemical intermediate development
Water-soluble salt form for aqueous reaction media
Melting point identity check and incoming material QC
Carbonyl detection reference standard
Crystalline solid with defined melting point
Accurate weighing and aqueous derivatization protocol suitability
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